molecular formula C6H15NO2 B13550172 1,3-Dimethoxy-N-methyl-2-propanamine CAS No. 78531-30-3

1,3-Dimethoxy-N-methyl-2-propanamine

Cat. No.: B13550172
CAS No.: 78531-30-3
M. Wt: 133.19 g/mol
InChI Key: VWTRQZQYASNOGM-UHFFFAOYSA-N
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Description

(1,3-dimethoxypropan-2-yl)(methyl)amine is an organic compound with the molecular formula C6H15NO2 It is a derivative of amine, characterized by the presence of two methoxy groups and a methyl group attached to a propan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethoxypropan-2-yl)(methyl)amine typically involves the reaction of 1,3-dimethoxypropan-2-ol with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired amine product. The reaction can be represented as follows:

1,3-dimethoxypropan-2-ol+methylamine(1,3-dimethoxypropan-2-yl)(methyl)amine+water\text{1,3-dimethoxypropan-2-ol} + \text{methylamine} \rightarrow \text{(1,3-dimethoxypropan-2-yl)(methyl)amine} + \text{water} 1,3-dimethoxypropan-2-ol+methylamine→(1,3-dimethoxypropan-2-yl)(methyl)amine+water

Industrial Production Methods

In an industrial setting, the production of (1,3-dimethoxypropan-2-yl)(methyl)amine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethoxypropan-2-yl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1,3-dimethoxypropan-2-yl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1,3-dimethoxypropan-2-yl)(methyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as a ligand, binding to specific sites and modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethoxypropan-2-amine
  • 1,3-dimethoxypropan-2-ylamine
  • 1,3-dimethoxypropan-2-yl)(ethyl)amine

Uniqueness

(1,3-dimethoxypropan-2-yl)(methyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of methoxy and methyl groups on a propan-2-yl backbone differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

78531-30-3

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

1,3-dimethoxy-N-methylpropan-2-amine

InChI

InChI=1S/C6H15NO2/c1-7-6(4-8-2)5-9-3/h6-7H,4-5H2,1-3H3

InChI Key

VWTRQZQYASNOGM-UHFFFAOYSA-N

Canonical SMILES

CNC(COC)COC

Origin of Product

United States

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